molecular formula C20H27N3O2 B2566884 N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1280945-45-0

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide

Cat. No. B2566884
CAS RN: 1280945-45-0
M. Wt: 341.455
InChI Key: DOTSKNXVTKYYHO-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide, commonly known as CP-122,721, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-122,721 is a selective antagonist of the neuropeptide Y receptor, which is involved in the regulation of appetite, energy homeostasis, and stress response. In

Mechanism of Action

CP-122,721 acts as a selective antagonist of the neuropeptide Y receptor, specifically the Y1 receptor subtype. Neuropeptide Y is a peptide neurotransmitter that is involved in the regulation of various physiological processes, including appetite, energy homeostasis, and stress response. By blocking the Y1 receptor, CP-122,721 inhibits the effects of neuropeptide Y, leading to decreased food intake and body weight, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have various biochemical and physiological effects in animal studies. In addition to its effects on food intake, body weight, anxiety, and addiction, CP-122,721 has also been shown to modulate the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. CP-122,721 has been shown to decrease corticosterone levels, suggesting that it may have potential as a treatment for stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CP-122,721 in lab experiments is its selectivity for the Y1 receptor subtype, which allows for more specific targeting of neuropeptide Y signaling. However, one limitation is that CP-122,721 has only been studied in animal models, and its effects in humans are not yet known. Additionally, the synthesis method for CP-122,721 is complex and may limit its availability for research purposes.

Future Directions

There are several future directions for research on CP-122,721. One area of interest is its potential as a treatment for obesity, anxiety disorders, and substance use disorders in humans. Another area of interest is its effects on the hypothalamic-pituitary-adrenal axis and its potential as a treatment for stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of CP-122,721 and its effects on other physiological processes. Overall, CP-122,721 has the potential to be a valuable tool for understanding neuropeptide Y signaling and developing new treatments for various disorders.

Synthesis Methods

CP-122,721 can be synthesized through a multistep process involving the reaction of 4-hydroxyphenylpyrrolidine with 1-cyanocycloheptanone, followed by acylation with chloroacetyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

CP-122,721 has been studied for its potential therapeutic applications in various areas, including obesity, anxiety, and addiction. In animal studies, CP-122,721 has been shown to decrease food intake and body weight, reduce anxiety-like behavior, and attenuate drug-seeking behavior. These findings suggest that CP-122,721 may have potential as a treatment for obesity, anxiety disorders, and substance use disorders.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c21-15-20(11-3-1-2-4-12-20)22-19(25)14-23-13-5-6-18(23)16-7-9-17(24)10-8-16/h7-10,18,24H,1-6,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTSKNXVTKYYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCCC2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide

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